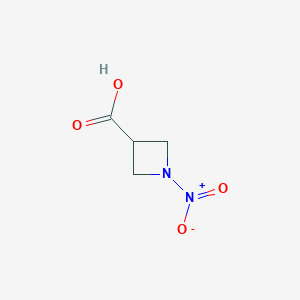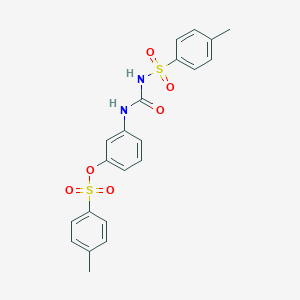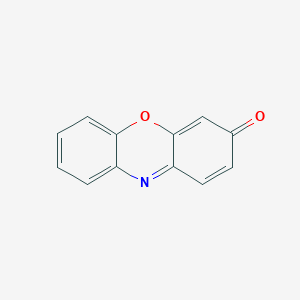
3H-Phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phenoxazin-3-one is an organic compound that belongs to the family of phenoxazines. It is known for its diverse applications in scientific research, particularly in the field of biochemistry and physiology. The compound has a unique structure that makes it an attractive target for synthesis and investigation.
Applications De Recherche Scientifique
Electronic Structure and NMR Spectra
- The carbon-13 NMR chemical shifts of 3H-phenoxazin-3-one and its derivatives have been analyzed, revealing insights into the electronic structure influenced by an electron-withdrawing carbonyl group and a π-donating ether oxygen (Hasegawa & Ueno, 1985).
Antibacterial Properties
- Derivatives of 3H-phenoxazin-3-one exhibit antibacterial activity, as demonstrated in comparative studies with standard drugs like Streptomycin (Sudhakar, Reddy, Rajyalakshmi, & Raju, 2016).
Anticancer Potential
- Certain derivatives of 3H-phenoxazin-3-one, like 5H-pyrido[3,2-a]phenoxazin-5-one, have shown potent antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer intercalating drugs (Bolognese et al., 2002).
Redox Activity and Luminescence
- Studies on sterically crowded 3H-phenoxazin-3-one derivatives have shown interesting redox activities and luminescence properties, contributing to our understanding of their electrochemical behavior (Ivakhnenko et al., 2020).
Colon Cancer Treatment
- Phenoxazines derived from 3H-phenoxazin-3-one have demonstrated significant anticancer activity against colon cancer cell lines, indicating their potential therapeutic use in treating colon cancer (Nakachi et al., 2010).
Ecotoxicological Characterization
- Studies on the ecotoxicological impacts of 3H-phenoxazin-3-one derivatives have helped in understanding their environmental effects and potential use as natural compounds in pest control (Lo Piparo et al., 2006).
Soil Biotransformation
- Research on the biotransformation of 2-Benzoxazolinone to 2-Amino-(3H)-Phenoxazin-3-one in soil provides insights into the natural defense mechanisms of cereals and potential agricultural applications (Understrup et al., 2005).
Lung Carcinoma Treatment
- A novel phenoxazinone derivative has shown to inhibit the growth of human lung carcinoma cells and induce apoptosis, suggesting its application in lung cancer treatment (Abe, Yamane, & Tomoda, 2001).
APO Synthesis in Aqueous Environment
- A new method for synthesizing 2-amino-3H-phenoxazin-3-one through the reaction of 2-aminophenol with monochloramine has been explored, contributing to synthetic chemistry applications (Abou Mehrez, Dossier-Berne, & Legube, 2016).
Pharmacological Activities Review
- A comprehensive review of the pharmacological activities and applications of aminophenoxazinones, including anticancer and antimicrobial properties, highlights their potential in drug development (Zorrilla et al., 2021).
Propriétés
Numéro CAS |
1916-63-8 |
|---|---|
Nom du produit |
3H-Phenoxazin-3-one |
Formule moléculaire |
C12H7NO2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
phenoxazin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H |
Clé InChI |
UOMHBFAJZRZNQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Autres numéros CAS |
1916-63-8 |
Synonymes |
phenoxazinone phenoxazone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




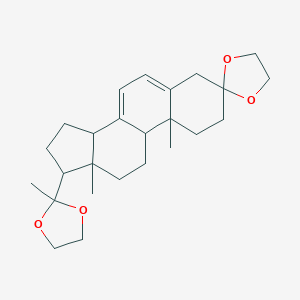
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
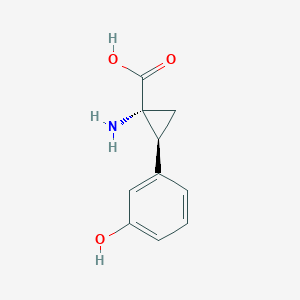
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
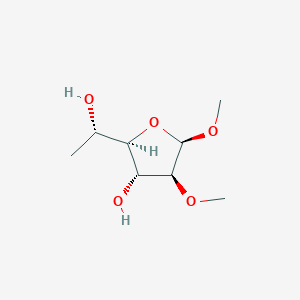
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
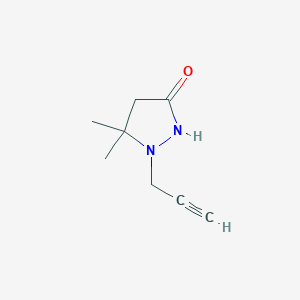
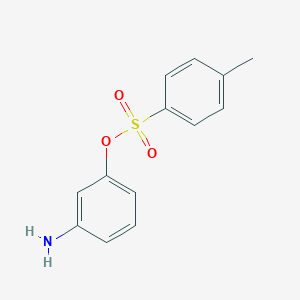
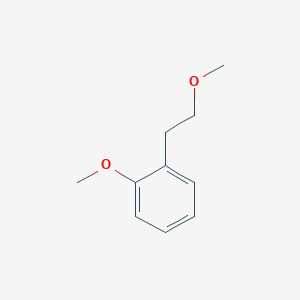
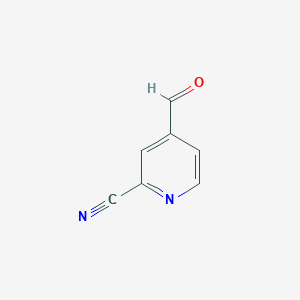
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
